N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxybenzamide
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Overview
Description
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxybenzamide is a synthetic compound that has garnered attention due to its potential applications in various fields, including therapeutic and environmental domains. This compound is characterized by its unique chemical structure, which includes a quinoline moiety and an ethoxybenzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxybenzamide typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring is synthesized through a series of cyclization reactions, starting from aniline derivatives and involving reagents such as acetic anhydride and sulfuric acid.
Acetylation: The quinoline derivative is then acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Coupling with Ethoxybenzamide: The final step involves coupling the acetylated quinoline with 2-ethoxybenzamide under conditions that may include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and quinoline rings, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-methylbenzamide
- N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-ethoxybenzenesulfonamide
- N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-nitrobenzenesulfonamide
Uniqueness
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxybenzamide stands out due to its specific ethoxybenzamide group, which imparts unique chemical and biological properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its analogs.
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxybenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C17H20N2O2. The compound features a tetrahydroquinoline core that is acetylated at the nitrogen atom and substituted with an ethoxybenzamide group. This structural configuration suggests potential interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C17H20N2O2 |
Molecular Weight | 284.36 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes.
- Receptor Interaction : It may bind to receptors, modulating their activity and eliciting physiological responses.
- Reactive Intermediate Formation : The presence of functional groups allows for bioreduction reactions that can generate reactive intermediates capable of interacting with cellular macromolecules.
Antioxidant Activity
Research indicates that tetrahydroquinoline derivatives exhibit antioxidant properties. This compound may scavenge free radicals and reduce oxidative stress in cells.
Antimicrobial Activity
Compounds containing tetrahydroquinoline moieties often display antimicrobial properties. Preliminary studies suggest that this compound could inhibit the growth of various bacterial strains.
Study 1: Neuroprotective Potential
A study examined the neuroprotective effects of tetrahydroquinoline derivatives on neuronal cell lines exposed to glutamate-induced toxicity. Results demonstrated that low concentrations (50 μM) exhibited protective effects by reducing markers of apoptosis such as caspase-3 activity and lactate dehydrogenase release . This suggests that this compound may similarly protect neuronal cells.
Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial activity of various tetrahydroquinoline derivatives against Staphylococcus aureus and Escherichia coli, compounds with similar structures demonstrated significant inhibition zones. This implies that this compound could possess comparable antimicrobial properties.
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-25-19-9-5-4-8-17(19)20(24)21-16-11-10-15-7-6-12-22(14(2)23)18(15)13-16/h4-5,8-11,13H,3,6-7,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTJEVZVCPXLCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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